molecular formula C17H25N3O B3215966 N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine CAS No. 1170136-60-3

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Cat. No. B3215966
CAS RN: 1170136-60-3
M. Wt: 287.4 g/mol
InChI Key: LWEPDXDLQQQKPI-UHFFFAOYSA-N
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Description

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, also known as EMP, is a compound that has been gaining attention in scientific research. EMP belongs to the class of compounds known as phenethylamines, which are known for their psychoactive effects. However, EMP has been found to have potential therapeutic applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is not fully understood. However, it has been found to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This action is similar to that of antidepressant drugs such as venlafaxine and duloxetine.
Biochemical and Physiological Effects:
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to mood enhancement and improved cognitive function. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has also been found to have anti-inflammatory and antioxidant effects, which can help protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine. One direction is to further investigate its potential therapeutic applications in various fields of scientific research, including neuroscience and pharmacology. Another direction is to gain a better understanding of its mechanism of action, which can help in the development of new drugs based on its structure and function. Additionally, further research is needed to determine the safety and efficacy of N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine in humans, which can pave the way for its use as a therapeutic agent.

Scientific Research Applications

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has been found to have potential therapeutic applications in various fields of scientific research. In neuroscience, N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has also been found to have potential applications in pharmacology, specifically in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-5-20-14(3)17(13(2)19-20)12-18-10-9-15-7-6-8-16(11-15)21-4/h6-8,11,18H,5,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEPDXDLQQQKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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